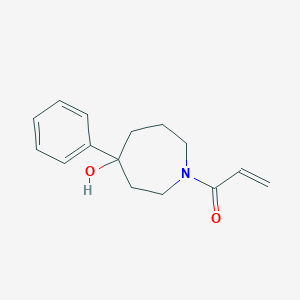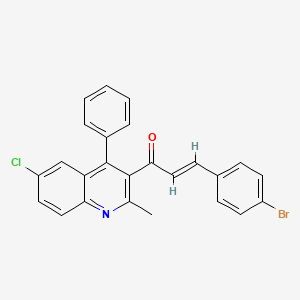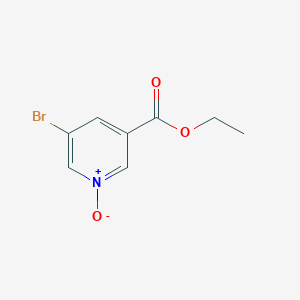
3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains a trifluoromethyl group and a trifluoromethanesulfonate group. The trifluoromethyl group is a functional group with the formula -CF3 . It is often used in pharmaceuticals and synthesized natural fluorocarbon-based compounds . Trifluoromethanesulfonate, also known as triflate, is a functional group with the formula -SO3CF3. It is a good leaving group in organic synthesis .
Chemical Reactions Analysis
Trifluoromethyl trifluoromethanesulfonate rapidly decomposes to form a trifluoromethoxy anion in the presence of a fluoride ion. This makes it a useful reagent in nucleophilic trifluoromethoxylation reactions .Aplicaciones Científicas De Investigación
Catalytic Efficiency in Aminolysis of Epoxides
Lanthanide(III) trifluoromethanesulfonates, a related compound, have been identified as highly effective catalysts for the aminolysis of 1,2-epoxides, resulting in the production of β-amino alcohols. These reactions are characterized by their anti-stereoselectivity and high regioselectivity, conducted at room temperature in non-protic solvents like dichloromethane or toluene, yielding very good outcomes (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).
Lewis Acid Catalysis in Acylation of Alcohols
Scandium trifluoromethanesulfonate has been reported as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids. This method has been particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its remarkable catalytic activity even with sterically-hindered alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Asymmetric Catalysis
Chiral ytterbium trifluoromethanesulfonate has been used as a catalyst in asymmetric Diels-Alder reactions, demonstrating the ability to produce adducts with moderate to excellent enantiomeric excesses. This highlights its role in achieving stereoselective synthesis, which is crucial for the creation of compounds with specific chiral properties (Kobayashi, Hachiya, Ishitani, & Araki, 1993).
Synthesis of Highly Substituted Oxazoles
The research into the synthesis of highly substituted oxazoles, facilitated by trifluoromethanesulfonic acid, underscores the importance of this compound in mediating reactions that lead to structurally complex and functionalized heterocycles. This application is pivotal for the development of novel compounds with potential pharmaceutical relevance (Saito, Hyodo, & Hanzawa, 2012).
Generation of Novel Compounds
The ability to synthesize novel compounds such as N-1-alkyl-N-4-functionalized-triazolium compounds demonstrates the utility of trifluoromethanesulfonates in creating new classes of materials. These compounds have been shown to possess unique properties suitable for high-temperature applications and serve as effective catalysts for esterification and Michael addition reactions, underscoring their broad applicability in chemistry (Mirzaei, Xue, & Shreeve, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-5-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF6NO4S/c6-4(7,8)2-1-3(15-12-2)16-17(13,14)5(9,10)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRDKVGYAIBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)isoxazol-5-yl trifluoromethanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)


![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)
![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)
![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

